molecular formula C16H24N4O2 B1211167 Tracazolate CAS No. 41094-88-6

Tracazolate

Cat. No. B1211167
CAS RN: 41094-88-6
M. Wt: 304.39 g/mol
InChI Key: PCTRYMLLRKWXGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(butylamino)-1-ethyl-6-methyl-5-pyrazolo[3,4-b]pyridinecarboxylic acid ethyl ester is a pyrazolopyridine.

Scientific Research Applications

Interaction with GABA(A) Receptors

Tracazolate, known for its anxiolytic properties, interacts notably with gamma-aminobutyric acid (GABA)(A) receptors. A comprehensive pharmacological study revealed that tracazolate's interaction with recombinant GABA(A) receptors exhibited unique effects, shifting from potentiation to inhibition based on the receptor subunit composition. This interaction highlighted tracazolate's selectivity for specific receptor subunits, which could inform its therapeutic potential and mechanisms of action in neurological disorders (Thompson et al., 2002).

Insights from Drug Discrimination Studies

In drug discrimination studies, tracazolate, along with other compounds, demonstrated the ability to generalize the pentobarbital stimulus in rats, indicating its interaction with central nervous system receptors that mediate psychoactive effects. These findings contribute to our understanding of the behavioral pharmacology of tracazolate and its potential applications in neuropsychiatric research (Young et al., 2004).

Stress-Induced Hyperthermia Model

Tracazolate's efficacy in modulating stress-induced hyperthermia (SIH) in mice suggests its potential as a research tool in studying stress-related disorders and the body's response to stress at a physiological level. This model could be particularly useful in the exploration of anxiolytic drugs and their mechanisms (Lecci et al., 2005).

properties

CAS RN

41094-88-6

Product Name

Tracazolate

Molecular Formula

C16H24N4O2

Molecular Weight

304.39 g/mol

IUPAC Name

ethyl 4-(butylamino)-1-ethyl-6-methylpyrazolo[3,4-b]pyridine-5-carboxylate

InChI

InChI=1S/C16H24N4O2/c1-5-8-9-17-14-12-10-18-20(6-2)15(12)19-11(4)13(14)16(21)22-7-3/h10H,5-9H2,1-4H3,(H,17,19)

InChI Key

PCTRYMLLRKWXGF-UHFFFAOYSA-N

SMILES

CCCCNC1=C2C=NN(C2=NC(=C1C(=O)OCC)C)CC

Canonical SMILES

CCCCNC1=C2C=NN(C2=NC(=C1C(=O)OCC)C)CC

Other CAS RN

41094-88-6

synonyms

4-butylamine-1-ethyl-6-methyl-pyrazolo(3,4)pyridine-5-carboxylic acid ethyl ester
ICI 136,753
ICI 136753
tracazolate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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